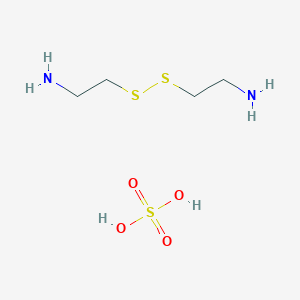

2,2'-Disulfanediyldiethanamine sulfate

Vue d'ensemble

Description

“2,2’-Disulfanediyldiethanamine sulfate” is a chemical compound with the molecular formula C4H14N2O4S3 . It has a molecular weight of 250.4 g/mol .

Molecular Structure Analysis

The molecular structure of “2,2’-Disulfanediyldiethanamine sulfate” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure would require more specific information or computational chemistry analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “2,2’-Disulfanediyldiethanamine sulfate” are not available, sulfates in general can undergo a variety of reactions. For example, sulfates can react with aqueous barium chloride solution to form a white precipitate of barium sulfate . They can also undergo redox reactions .

Applications De Recherche Scientifique

Decontamination Technologies

2,2'-Disulfanediyldiethanamine sulfate is involved in sulfate radical-based decontamination technologies. These technologies utilize peroxymonosulfate or persulfate, activated by energy or a catalyst, to form sulfate radicals. These radicals are known for the rapid and effective degradation of contaminants, especially in homogeneous systems. The stability, cost-effectiveness, and easy recovery of solid catalysts have made sulfate radical-based heterogeneous catalysis oxidation a significant focus of research since 2005. The potential and mechanisms of these technologies in various decontamination applications have been a subject of comprehensive studies and discussions (Zhang et al., 2015).

Advanced Oxidation Processes

The compound is also a part of advanced oxidation processes (AOPs), particularly those based on sulfate radicals, for the degradation of emerging contaminants. These processes are increasingly gaining attention due to their high capability and adaptability in degrading contaminants. Methods such as thermal, alkaline, radiation, transition metal ions, and carbonaceous-based materials activation are utilized to activate persulfate (PS) and peroxymonosulfate (PMS). These activated compounds then form sulfate radicals, potent oxidants capable of efficiently degrading emerging pollutants. The advantages of sulfate radical-based AOPs over OH-based methods, such as higher oxidation potential and wider pH range, make them more efficient in removing emerging contaminants (Wang & Wang, 2018).

Activation of Persulfate

Base activation of persulfate, a commonly used activator in the treatment of contaminated groundwater by in situ chemical oxidation (ISCO), is another area where 2,2'-Disulfanediyldiethanamine sulfate is relevant. The mechanism proposed involves base-catalyzed hydrolysis of persulfate to hydroperoxide anion and sulfate, followed by the reduction of another persulfate molecule by hydroperoxide. This reduction decomposes persulfate into sulfate radical and sulfate anion, generating superoxide, sulfate radical, hydroxyl radical, and superoxide, as confirmed by various analytical techniques. This understanding is crucial for optimizing the base-activated persulfate used for ISCO (Furman et al., 2010).

Electrochemical Activation of Sulfate

Sulfate, often used as a background electrolyte in the electrochemical degradation of contaminants, shows increased oxidation rates for various organic contaminants when activated electrochemically, especially at boron-doped diamond (BDD) anodes. This study highlights the formation of strong sulfate-derived oxidant species at BDD anodes polarized at high potentials, which has significant implications in the electro-oxidation of wastewaters containing sulfate (Farhat et al., 2015).

Agriculture and Plant Science

2,2'-Disulfanediyldiethanamine sulfate is also significant in agricultural science, particularly in understanding the sulfur cycle in soils and its role in determining productivity and quality of agricultural products. The dynamics of sulfur in soil and plants, considering elemental sulfur as the starting point, and sulfur accumulated as S−2 in biological structures, are vital areas of study. The impact of elemental sulfur compared to sulfates in soil management is also an important consideration (Fuentes-Lara et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.H2O4S/c5-1-3-7-8-4-2-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCYODCCYCPADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936642 | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Disulfanediyldiethanamine sulfate | |

CAS RN |

16214-16-7 | |

| Record name | Ethanamine, 2,2′-dithiobis-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16214-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(ethylammonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.